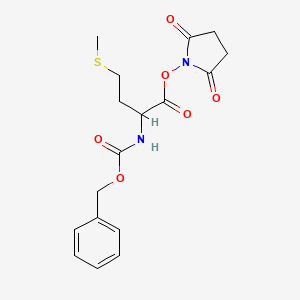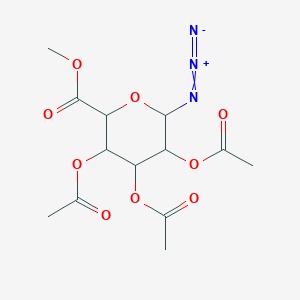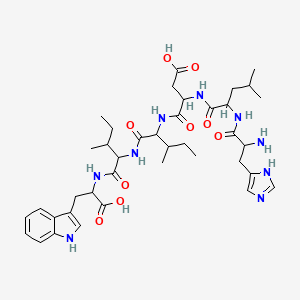
D-Threonine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Threonine hydrochloride is a compound with the molecular formula C4H10ClNO3. It is the hydrochloride salt form of D-threonine, an enantiomer of the naturally occurring amino acid L-threonine. This compound is a white crystalline powder that is soluble in water and has applications in various fields, including biochemistry, pharmaceuticals, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-threonine hydrochloride typically involves the racemization of L-threonine followed by separation of the D-isomer. One method includes the use of amino acid racemase to convert L-threonine to D-threonine, followed by esterification and protection of the amino group. The intermediate is then cyclized and deprotected to yield D-threonine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are capable of producing D-threonine, which is then purified and converted to its hydrochloride salt through standard chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions: D-Threonine hydrochloride undergoes various chemical reactions, including:
Oxidation: D-threonine can be oxidized to produce corresponding keto acids.
Reduction: Reduction reactions can convert D-threonine to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the amino or hydroxyl groups of D-threonine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of D-threonine, such as keto acids, alcohols, and substituted amino acids .
Applications De Recherche Scientifique
D-Threonine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of D-threonine hydrochloride involves its interaction with specific enzymes and receptors in biological systems. For example, D-threonine aldolase catalyzes the cleavage of D-threonine into glycine and acetaldehyde, which are further metabolized in various biochemical pathways. The presence of metal ions, such as magnesium or zinc, is essential for the activity of these enzymes .
Comparaison Avec Des Composés Similaires
L-Threonine: The naturally occurring enantiomer of D-threonine, widely used in protein synthesis and metabolism.
D-Serine: Another D-amino acid with similar properties and applications in neuroscience and medicine.
L-Serine: The L-enantiomer of serine, involved in various metabolic processes.
Uniqueness: D-Threonine hydrochloride is unique due to its specific stereochemistry, which allows it to interact differently with biological systems compared to its L-enantiomer. This unique interaction makes it valuable in chiral synthesis and as a research tool in studying enzyme specificity and metabolic pathways .
Propriétés
Formule moléculaire |
C4H10ClNO3 |
|---|---|
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
2-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H |
Clé InChI |
OFSUFJTYFFRWFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)
![2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione](/img/structure/B12320493.png)







![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)


